![molecular formula C14H9N3O3 B11763219 5-Nitro-4-phenoxycinnoline](/img/structure/B11763219.png)
5-Nitro-4-phenoxycinnoline
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Overview
Description
5-Nitro-4-phenoxycinnoline is a chemical compound with the molecular formula C14H9N3O3. It is a derivative of cinnoline, characterized by the presence of a nitro group at the 5-position and a phenoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4-phenoxycinnoline typically involves the nitration of 4-phenoxycinnoline. One common method is the reaction of 4-phenoxycinnoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4-phenoxycinnoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed
Reduction: 5-Amino-4-phenoxycinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-4-phenoxycinnoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronic devices.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-Nitro-4-phenoxycinnoline involves its interaction with biological targets through its nitro and phenoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenoxy group may facilitate binding to specific molecular targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,10-Phenanthroline: Another nitroaromatic compound with similar biological activities.
4-Nitrophenylhydrazine: Shares the nitro group and is used in similar chemical reactions.
Uniqueness
5-Nitro-4-phenoxycinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9N3O3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-nitro-4-phenoxycinnoline |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11-14(12)13(9-15-16-11)20-10-5-2-1-3-6-10/h1-9H |
InChI Key |
JIGIIQJIGJDXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=NC3=C2C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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